molecular formula C21H18Cl2N2O4S B2971633 1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-35-0

1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2971633
CAS No.: 900011-35-0
M. Wt: 465.35
InChI Key: JWLOULXQQCEUMC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H18Cl2N2O4S and its molecular weight is 465.35. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities of Derivatives : Research on derivatives of similar complex chemical structures has shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from related starting materials have been evaluated for their antibacterial properties, with certain sulfamide derivatives exhibiting significant activity (Ishak Bildirici, A. Şener, İ. Tozlu, 2007).

Heterocyclic Compound Synthesis : Heterocyclic compounds containing sulfonamido moieties have been synthesized for use as antibacterial agents, underscoring the importance of these structures in developing new pharmaceuticals (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Structural Elucidation and Analysis : The detailed structural elucidation of novel pyrazole derivatives, including their molecular conformation, interactions, and crystallography, has been a key area of research. This includes the examination of hydrogen bonding and molecular stability within the crystal structure of these compounds (S. Naveen, K. Kumara, A. D. Kumar, K. Kumar, N. K. Lokanath, 2018).

Anticancer Activity : The synthesis and evaluation of fluoro-substituted compounds for their anticancer activity, particularly against lung cancer, illustrate the potential of structurally complex compounds in therapeutic applications. Certain compounds have shown significant activity at low concentrations compared to standard drugs (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).

Catalytic Synthesis and Green Chemistry : The use of catalytic processes to synthesize pyran, pyrazole, and other derivatives in aqueous media aligns with principles of green chemistry, emphasizing the environmental benefits of such methodologies (A. Khazaei, M. Zolfigol, Fatemeh Karimitabar, I. Nikokar, A. R. Moosavi‐Zare, 2015).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c22-14-3-5-16(17(23)12-14)21-18-2-1-7-24(18)8-9-25(21)30(26,27)15-4-6-19-20(13-15)29-11-10-28-19/h1-7,12-13,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLOULXQQCEUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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